
N-(3-methyl-1-adamantyl)acetamide
Overview
Description
N-(3-methyl-1-adamantyl)acetamide is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features an adamantane core with a methyl group at the 3-position and an acetamide functional group. The rigid and bulky structure of adamantane imparts unique physical and chemical properties to its derivatives, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methyl-1-adamantyl)acetamide can be synthesized through several methods. One common approach involves the Ritter reaction, where 3-methyl-1-adamantyl chloride reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide . Another method involves the reaction of 3-methyl-1-adamantylamine with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-adamantyl)acetamide undergoes various chemical reactions, including:
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products
Oxidation: this compound oxide
Reduction: N-(3-methyl-1-adamantyl)methylamine
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
N-(3-methyl-1-adamantyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting viral replication or modulating neurotransmitter release, similar to other adamantane derivatives . The rigid structure of the adamantane core allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
N-(3-methyl-1-adamantyl)acetamide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. Its methyl group at the 3-position and acetamide functional group make it distinct from other adamantane derivatives, potentially offering different reactivity and biological activity .
Properties
IUPAC Name |
N-(3-methyl-1-adamantyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVSQCVSVDXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306702 | |
Record name | N-(3-methyl-1-adamantyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-09-6 | |
Record name | NSC179381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-methyl-1-adamantyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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